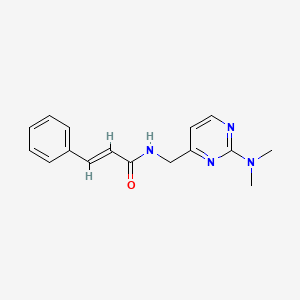
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide
Descripción
N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone conjugated to a pyrimidine ring modified with a dimethylamino group at the 2-position. This structure combines the aromatic and planar geometry of cinnamamide with the hydrogen-bonding and electronic properties of the dimethylamino-substituted pyrimidine.
Propiedades
IUPAC Name |
(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONRBPXPOHOCD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with cinnamamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the cinnamamide moiety, potentially yielding various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the pyrimidine ring or cinnamamide moiety.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In materials science, the compound can be used in the development of novel polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring and cinnamamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Key Findings and Implications
Structural Advantages of Pyrimidine: The target compound’s pyrimidine-methyl-dimethylamino group likely enhances binding to ATP pockets in kinases compared to phenyl-ethoxyamino analogs like 6d, which lack bioactivity .
Role of Dimethylamino: The dimethylamino group is a common pharmacophore across analogs, suggesting its importance in solubility or charge interactions, though its placement on pyrimidine vs. alkyl chains (e.g., 6d/6e) critically affects activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


